Ethyl 7-fluoroheptanoate
CAS No.: 459-95-0
Cat. No.: VC17866768
Molecular Formula: C9H17FO2
Molecular Weight: 176.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459-95-0 |
|---|---|
| Molecular Formula | C9H17FO2 |
| Molecular Weight | 176.23 g/mol |
| IUPAC Name | ethyl 7-fluoroheptanoate |
| Standard InChI | InChI=1S/C9H17FO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 |
| Standard InChI Key | SKMWCNFDCIXKTN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCCF |
Introduction
Historical Synthesis and Methodological Insights
The compound was first synthesized in 1957 via a Grignard reagent-mediated approach, as documented in The Journal of Organic Chemistry . The procedure involved:
Reaction Scheme
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Grignard reagent preparation:
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6-Fluorohexyl chloride (10.0 g, 0.072 mol) reacted with magnesium (3.0 g) in anhydrous ether (70 mL).
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Formation of the Grignard intermediate .
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Esterification:
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The Grignard reagent was quenched with ethyl chloroformate to yield ethyl 7-fluoroheptanoate.
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Physicochemical Properties
While explicit data for ethyl 7-fluoroheptanoate are scarce, analogical inferences can be drawn from structurally similar fluorinated esters:
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Boiling point: Estimated (based on heptanoate esters with similar fluorine substitution).
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Solubility: Miscible with ether, ethanol, and chloroform; insoluble in water due to the nonpolar alkyl chain.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing 7-fluoroheptanoic acid and ethanol.
The fluorine atom’s electron-withdrawing effect likely reduces the ester’s reactivity toward nucleophilic attack compared to non-fluorinated analogs .
Applications in Organic Synthesis
Ethyl 7-fluoroheptanoate has primarily served as a synthetic intermediate:
Fluorinated Building Blocks
Its structure positions it as a precursor for fluorinated surfactants or lipid analogs, though no direct applications are documented in the reviewed literature.
Future Research Directions
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Spectroscopic Characterization:
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High-resolution mass spectrometry and multidimensional NMR could elucidate structural dynamics.
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Biological Screening:
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Fluorinated esters are understudied in drug discovery; cytotoxicity and metabolic stability assays are warranted.
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Green Synthesis:
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Exploring enzymatic esterification or flow chemistry to improve efficiency and sustainability.
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